molecular formula C11H17ClN2O B1522019 2-amino-N-benzyl-N-ethylacetamide hydrochloride CAS No. 1209388-12-4

2-amino-N-benzyl-N-ethylacetamide hydrochloride

Cat. No.: B1522019
CAS No.: 1209388-12-4
M. Wt: 228.72 g/mol
InChI Key: VTVONYYOTDOTLN-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N-ethylacetamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl and a molecular weight of 228.72 g/mol. It is a white crystalline powder that is soluble in water and organic solvents. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzyl-N-ethylacetamide hydrochloride typically involves the reaction of benzylamine with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzylamide, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The process involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The compound is then purified through crystallization and other standard purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-benzyl-N-ethylacetamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted amides or other derivatives.

Scientific Research Applications

2-Amino-N-benzyl-N-ethylacetamide hydrochloride is widely used in scientific research due to its versatility and unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is used as a building block in the preparation of more complex molecules in medicinal chemistry and organic synthesis.

Mechanism of Action

The mechanism by which 2-amino-N-benzyl-N-ethylacetamide hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the biological system and the specific research application.

Comparison with Similar Compounds

  • N-benzyl-N-ethylacetamide

  • 2-aminoacetamide

  • N-ethyl-N-phenylacetamide

  • N-benzylacetamide

Properties

IUPAC Name

2-amino-N-benzyl-N-ethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10;/h3-7H,2,8-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVONYYOTDOTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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